1-[(3-Hydroxy-4-methoxyphenyl)methyl]-4-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol
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Overview
Description
1-[(3-Hydroxy-4-methoxyphenyl)methyl]-4-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol is a complex organic compound that features a piperidine ring substituted with hydroxy, methoxy, and oxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Hydroxy-4-methoxyphenyl)methyl]-4-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol typically involves multi-step organic reactions. One common approach starts with the preparation of the piperidine ring, followed by the introduction of the hydroxy and methoxy groups on the phenyl ring. The oxazole moiety is then introduced through a cyclization reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Hydroxy-4-methoxyphenyl)methyl]-4-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxazole ring can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-[(3-Hydroxy-4-methoxyphenyl)methyl]-4-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3-Hydroxy-4-methoxyphenyl)methyl]-4-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups may participate in hydrogen bonding and other interactions with biological molecules, while the oxazole ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-Hydroxy-4-methoxyphenyl)methyl]-4-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol
- 3-(4-Hydroxy-3-methoxyphenyl)propionic acid
- 2-Propanone, 1-(4-hydroxy-3-methoxyphenyl)-
Uniqueness
This compound is unique due to its specific combination of functional groups and structural features. The presence of both hydroxy and methoxy groups on the phenyl ring, along with the oxazole and piperidine moieties, provides a distinct set of chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
1-[(3-hydroxy-4-methoxyphenyl)methyl]-4-[(3-phenyl-1,2-oxazol-5-yl)methyl]piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-28-22-8-7-17(13-21(22)26)16-25-11-9-23(27,10-12-25)15-19-14-20(24-29-19)18-5-3-2-4-6-18/h2-8,13-14,26-27H,9-12,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJZRIHCOJFVER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)(CC3=CC(=NO3)C4=CC=CC=C4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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